N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide: is a complex organic compound characterized by the presence of an adamantane moiety, a methylphenyl group, and a nitrobenzamide structure
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit a broad range of biological activities . For instance, amantadine, an adamantane derivative, has been used as an antiviral and antiparkinsonian agent .
Mode of Action
Adamantane derivatives have been known to interact with their targets in various ways, often leading to changes in the target’s function .
Biochemical Pathways
Adamantane derivatives have been known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The adamantane moiety is known for its lipophilic nature, which can influence the compound’s bioavailability .
Result of Action
Adamantane derivatives have been known to exhibit a variety of effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through halogenation, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides .
Scientific Research Applications
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: The adamantane moiety imparts rigidity and stability, making it useful in the development of advanced materials and polymers.
Biological Studies: Its interactions with biological systems are explored to understand its potential as a therapeutic agent or a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features an adamantane moiety and has been studied for its antiviral properties.
N-[4-(adamantan-1-yl)-2-methylphenyl]-4-chlorobenzamide: Similar in structure but lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is unique due to the combination of its adamantane, methylphenyl, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXVOFBIUHOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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